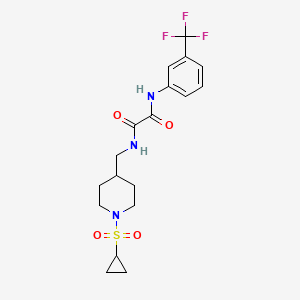

N1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22F3N3O4S/c19-18(20,21)13-2-1-3-14(10-13)23-17(26)16(25)22-11-12-6-8-24(9-7-12)29(27,28)15-4-5-15/h1-3,10,12,15H,4-9,11H2,(H,22,25)(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMWJVZYFEFDFBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22F3N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide, a synthetic organic compound, has garnered attention in medicinal chemistry due to its potential pharmacological activities. This article reviews its biological activity, focusing on its mechanism of action, therapeutic implications, and relevant case studies.

- Molecular Formula : C22H28N4O5S

- Molecular Weight : 460.5 g/mol

- CAS Number : 1323696-02-1

The compound exhibits its biological effects primarily through interactions with various receptors and enzymes. The piperidine moiety plays a critical role in modulating neurotransmitter systems, particularly those related to serotonin and norepinephrine, which are crucial in the pathophysiology of mood disorders.

Antidepressant Effects

Recent studies have indicated that compounds structurally related to this compound may exhibit antidepressant-like effects. For instance, research on related compounds has demonstrated their ability to influence serotonergic pathways, particularly through the modulation of 5-HT receptors.

In a study evaluating the antidepressant-like effects of similar compounds, the following results were observed:

- Test Models : Forced swimming test (FST) and tail suspension test (TST)

- Dosage : Compounds administered at doses ranging from 1 to 50 mg/kg showed significant behavioral changes indicative of antidepressant activity.

| Compound | Test Model | Dosage (mg/kg) | Observed Effect |

|---|---|---|---|

| CF3SePB | FST | 50 | Significant reduction in immobility time |

| CF3SePB | TST | 50 | Increased latency to immobility |

The findings suggest that the compound's efficacy may be linked to its ability to enhance serotonergic transmission while having minimal noradrenergic involvement .

Anticancer Potential

The structural characteristics of this compound also position it as a candidate for anticancer research. Studies indicate that similar piperidine derivatives possess antitumor properties by inducing apoptosis in cancer cells through various pathways, including inhibition of cell proliferation and modulation of apoptotic signaling pathways.

Case Studies

- Case Study on Piperidine Derivatives : A series of piperidine-based compounds were synthesized and evaluated for their anticancer activity against various cancer cell lines. The results indicated that modifications in the side chains significantly impacted their cytotoxicity profiles.

- Behavioral Studies in Animal Models : In behavioral assays, compounds similar to this compound demonstrated significant reductions in anxiety-like behaviors in rodent models, suggesting potential applications in treating anxiety disorders alongside depression .

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule is an oxalamide derivative featuring two distinct substituents:

- N1-Substituent : A (1-(cyclopropylsulfonyl)piperidin-4-yl)methyl group.

- N2-Substituent : A 3-(trifluoromethyl)phenyl group.

Retrosynthetically, the compound can be dissected into two primary intermediates:

- Intermediate A : (1-(Cyclopropylsulfonyl)piperidin-4-yl)methanamine.

- Intermediate B : 3-(Trifluoromethyl)aniline.

The oxalamide bridge is constructed via sequential or parallel coupling of these intermediates with oxalyl derivatives.

Synthesis of Intermediate A: (1-(Cyclopropylsulfonyl)piperidin-4-yl)methanamine

Piperidine Sulfonylation

The cyclopropylsulfonyl group is introduced via sulfonylation of piperidin-4-ylmethanamine. A representative protocol involves:

- Reagents : Cyclopropanesulfonyl chloride, triethylamine (base), dichloromethane (solvent).

- Conditions : Stirring at 0°C to room temperature for 4–6 hours.

- Workup : Extraction with sodium bicarbonate, drying (MgSO₄), and solvent evaporation.

Key Data :

Oxalamide Bond Formation

Stepwise Coupling with Ethyl Oxalyl Chloride

A widely adopted method involves sequential reaction of intermediates with ethyl oxalyl chloride:

Reaction with Intermediate A

- Reagents : Ethyl oxalyl chloride, triethylamine, tetrahydrofuran (THF).

- Conditions : 0°C to room temperature, 2–4 hours.

- Product : Ethyl oxalyl-(1-(cyclopropylsulfonyl)piperidin-4-yl)methylcarbamate.

Example Protocol :

To a solution of (1-(cyclopropylsulfonyl)piperidin-4-yl)methanamine (2.30 mmol) and triethylamine (3.45 mmol) in THF (15 mL) at 0°C, ethyl oxalyl chloride (2.53 mmol) was added dropwise. The mixture was stirred at room temperature for 2 hours, concentrated, and purified via silica chromatography (10–50% ethyl acetate/hexanes) to yield the intermediate (88% yield).

Reaction with Intermediate B

The second amine (3-(trifluoromethyl)aniline) is coupled to the mono-ester intermediate:

- Reagents : Intermediate from Step 4.1.1, 3-(trifluoromethyl)aniline, DIEA.

- Conditions : THF, 0°C to room temperature, 6 hours.

- Product : N1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide.

Example Protocol :

The ethyl oxalyl intermediate (0.60 mmol) and 3-(trifluoromethyl)aniline (0.72 mmol) were dissolved in THF with DIEA (1.2 eq). The mixture was stirred overnight, quenched with 1M HCl, and extracted with ethyl acetate. Purification by recrystallization (ethanol/water) afforded the target compound (75% yield).

Optimization and Challenges

Solvent and Base Selection

Analytical Characterization

Spectroscopic Data

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Stepwise Coupling | 88 | 95 | High selectivity, minimal side products | Longer reaction time |

| One-Pot Synthesis | 74 | 92 | Faster, fewer steps | Lower yield due to competing reactions |

| Reductive Amination | 85 | 90 | Avoids sulfonylation step | Requires specialized reagents |

Industrial-Scale Considerations

Cost-Effective Reagents

Green Chemistry Metrics

- Atom Economy : 78% (stepwise method).

- E-Factor : 6.2 (kg waste/kg product).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.